2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide
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Overview
Description
2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C13H12N2O2 It is a benzamide derivative that features a hydroxyl group, a methyl group, and a pyridinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with pyridin-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 2-hydroxy-4-methyl-N-(pyridin-3-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methyl-N-(pyridin-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
- 2-Nitro-N-(pyridin-2-yl)benzamide
Uniqueness
2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s binding affinity and selectivity for its molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
783370-78-5 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-5-11(12(16)7-9)13(17)15-10-3-2-6-14-8-10/h2-8,16H,1H3,(H,15,17) |
InChI Key |
PQBMAYQWLXIFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)O |
Origin of Product |
United States |
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